sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Na/c1-14-9(7-10(15)16)12-13-11(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHJXNBIAVCCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole Core
The core 1,2,4-triazole ring with methyl and phenyl substituents is typically prepared via the cyclization of appropriate thiosemicarbazide precursors derived from acid hydrazides and phenylisothiocyanate.
Starting Materials: Benzohydrazide and acetohydrazide are reacted with phenylisothiocyanate to form acid thiosemicarbazides in high yields (85–86%) under thermal conditions or microwave irradiation (MWI) which significantly reduces reaction time to minutes with improved yields (95–96%).
Cyclization: The acid thiosemicarbazides undergo base-catalyzed intramolecular cyclization in aqueous sodium hydroxide to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione derivatives with yields around 84–93%. Microwave irradiation further enhances efficiency, reducing reaction time from hours to minutes.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of thiosemicarbazide | Thermal (4 h) or MWI (2 min) | 85–96 | MWI offers faster and higher yield |
| Cyclization to triazole | Aqueous NaOH, thermal (4 h) or MWI (3 min) | 84–93 | MWI preferred for rapid synthesis |
Functionalization to Introduce Acetate Side Chain
The acetate moiety, specifically the 2-acetate substituent linked to the triazole ring, can be introduced via alkylation or condensation reactions involving haloacetates or chloroacetyl derivatives.
Alkylation of 1,2,4-Triazole-3-thiones: The thiol group at position 3 of the triazole ring can be propargylated or alkylated using bromoethyl acetate or similar reagents in the presence of a base such as triethylamine, yielding the corresponding ester-functionalized intermediates in yields exceeding 90%.
Conversion to Sodium Salt: The ester intermediate can be hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford the sodium salt of the acetate derivative. This step generally proceeds smoothly under aqueous conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation with haloacetate | Bromoethyl acetate, Et3N, EtOH | >90 | High regioselectivity and yield |
| Hydrolysis to sodium salt | NaOH, aqueous solution | High | Converts ester to sodium acetate salt |
Representative Synthetic Route Summary
A typical synthetic sequence to sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate involves:
- Formation of Acid Thiosemicarbazide: Benzohydrazide + phenylisothiocyanate → Acid thiosemicarbazide
- Cyclization: Acid thiosemicarbazide + NaOH (aqueous) → 4-methyl-5-phenyl-1,2,4-triazole-3-thione
- Alkylation: Triazole-3-thione + bromoethyl acetate + base → ester intermediate
- Hydrolysis: Ester intermediate + NaOH → this compound
Microwave-assisted synthesis is noted to significantly improve reaction times and yields in steps 1 and 2.
Detailed Research Findings and Analysis
Microwave-Assisted Synthesis: Microwave irradiation drastically reduces reaction times from hours to minutes while maintaining or improving yields (up to 98%), making it a highly efficient method for preparing 1,2,4-triazole derivatives.
Base-Catalyzed Cyclization: The use of aqueous sodium hydroxide facilitates intramolecular cyclization and subsequent hydrolysis steps, providing mild and environmentally friendly conditions.
Regioselectivity and Purity: The synthetic routes ensure high regioselectivity, particularly in the alkylation step, avoiding side reactions and ensuring the correct substitution pattern on the triazole ring.
Yields: Overall yields for the multistep synthesis typically range from moderate to excellent (80–98%), depending on reaction conditions and purification methods.
Data Table: Comparative Yields and Conditions for Key Steps
| Step | Method | Conditions | Yield (%) | Time | Notes |
|---|---|---|---|---|---|
| Acid thiosemicarbazide formation | Thermal vs MWI | Thermal: 4 h, MWI: 2 min | 85–96 | Thermal: 4 h, MWI: 2 min | MWI reduces time drastically |
| Cyclization to 1,2,4-triazole | Thermal vs MWI | Thermal: 4 h, MWI: 3 min | 84–93 | Thermal: 4 h, MWI: 3 min | MWI preferred for efficiency |
| Alkylation with bromoethyl acetate | Conventional | Et3N, EtOH, 1 h | >90 | 1 h | High regioselectivity |
| Hydrolysis to sodium salt | Base hydrolysis | NaOH, aqueous | High | Variable | Mild conditions, high yield |
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydro or tetrahydro derivatives.
Substitution: The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate has been investigated for its effectiveness against various bacterial strains and fungi. Research shows that triazole derivatives can inhibit the growth of pathogens like Candida albicans and Staphylococcus aureus, making them valuable in developing new antimicrobial agents .
Antifungal Properties
The compound has also been studied for its antifungal activity. Triazole-based compounds are known to interfere with fungal cell membrane synthesis, which is crucial for their survival. The structural characteristics of this compound enhance its efficacy as a fungicide, providing a basis for further development in antifungal therapies .
Agricultural Applications
Fungicides
this compound can be utilized as a fungicide in agricultural practices. Its mechanism involves disrupting fungal growth and reproduction, thus protecting crops from fungal diseases. The application of triazole compounds in agriculture is gaining traction due to their effectiveness and lower environmental impact compared to traditional fungicides .
Plant Growth Regulation
Research has suggested that triazole derivatives may also function as plant growth regulators. They can influence various physiological processes in plants, such as enhancing root development and improving resistance to stress conditions. This application could lead to increased crop yields and sustainability in agricultural practices .
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a versatile small molecule scaffold for the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of materials with specific properties such as enhanced thermal stability and mechanical strength. These materials can be applied in various industries including packaging, automotive, and electronics .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |
| Antifungal therapies | Disrupts fungal cell membranes | |
| Agriculture | Fungicides | Protects crops from diseases |
| Plant growth regulators | Enhances root development | |
| Material Science | Polymer synthesis | Develops materials with improved properties |
Case Studies
- Antimicrobial Efficacy : A study published in the Istanbul Journal of Pharmacy demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi using agar-well diffusion methods .
- Agricultural Impact : Research on triazole fungicides highlighted their effectiveness in controlling fungal infections in crops like wheat and barley, showing a reduction in disease incidence by over 50% when applied at optimal concentrations .
- Material Development : A recent publication discussed the use of this compound in synthesizing high-performance polymers that exhibit enhanced thermal stability and mechanical properties suitable for industrial applications .
Mechanism of Action
The mechanism of action of sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Pharmacokinetic and Stability Considerations
- Solubility : Sodium salts (e.g., target compound) generally exhibit higher aqueous solubility than ester or thioether analogs, favoring parenteral administration.
- Degradation : Morpholinium analogs undergo force degradation studies to assess stability under stress conditions (e.g., heat, pH), with proposed degradation pathways .
- Metabolism : Thiophene-containing analogs may undergo hepatic sulfoxidation, altering pharmacokinetic profiles .
Biological Activity
Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 1240528-61-3) is a compound that has garnered attention due to its potential biological activities. This article will delve into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a sodium salt derived from the triazole framework. Its molecular formula is , with a molecular weight of approximately 239.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-5-phenyltriazole with acetic acid in the presence of sodium hydroxide to form the acetate salt. This method allows for the efficient production of the compound while maintaining its structural integrity.
Antiviral Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, studies have demonstrated that various triazole derivatives can inhibit viral replication in vitro. Specifically, this compound has been evaluated for its efficacy against viral pathogens, showing promising results in inhibiting viral activity through mechanisms such as interference with viral entry or replication processes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .
Anticancer Potential
Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. For example, in studies involving human colon cancer (HCT 116) cells, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Molecular docking studies suggest that it may act by inhibiting specific kinases involved in cancer progression.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a dose-dependent reduction in viral load with a maximum reduction observed at higher concentrations. This suggests potential for development as an antiviral therapeutic agent.
Case Study 2: Antimicrobial Resistance
A study focused on multidrug-resistant bacterial strains showed that sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-y)acetate could restore sensitivity to certain antibiotics when used in combination therapies. This finding highlights its potential role in combating antibiotic resistance.
Q & A
Q. What are the recommended methodologies for synthesizing sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate, and how is its purity validated?
Synthesis typically involves cyclization of hydrazine derivatives with alkylating agents under controlled conditions. For example, analogous triazole derivatives are synthesized via nucleophilic substitution and cyclization steps, followed by purification using column chromatography . Purity validation employs High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), where retention times and UV spectra are compared against reference standards. Method parameters (e.g., mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) ensure resolution of the target compound from impurities .
Q. How is the structural integrity of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard for structural confirmation. For related triazole derivatives, single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding patterns . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) and sodium coordination .
Q. What experimental models are suitable for preliminary pharmacological evaluation of this compound?
Rodent models (e.g., Sprague-Dawley rats) are used to assess stress-protective or hepatoprotective effects. For example:
- Acute Immobilization Stress Model : Rats subjected to 6-hour immobilization stress, with liver histology and serum biomarkers (ALT, AST) analyzed post-administration (100 mg/kg dose).
- Behavioral Tests : Elevated plus-maze or forced swim tests evaluate anxiolytic properties .
Positive controls like Mebicar (100 mg/kg) ensure comparative validity .
Advanced Research Questions
Q. How can conflicting data on the hepatoprotective efficacy of this compound be resolved?
Discrepancies may arise from variations in:
- Dose-Response Relationships : Optimize dosing using pharmacokinetic data (e.g., half-life = 0.32 hr in rats ).
- Stress Model Severity : Standardize stress duration (e.g., 6-hour vs. 24-hour immobilization) .
- Biomarker Selection : Combine histological scoring (e.g., hepatocyte necrosis, inflammatory infiltrates) with oxidative stress markers (MDA, SOD) . Meta-analysis of multiple studies is recommended.
Q. What advanced analytical methods quantify thermodynamic parameters during chromatographic separation?
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with van’t Hoff analysis calculates:
- ΔH° (Enthalpy Change) : Slope of ln(k) vs. 1/T plots.
- ΔS° (Entropy Change) : Intercept of the same plot.
For morpholinium triazole derivatives, ΔH° ranges from −8.2 to −12.5 kJ/mol, indicating exothermic transfer to the stationary phase .
Q. How do structural modifications of the triazole ring impact pharmacokinetics and metabolite profiles?
- Substituent Effects : Electron-withdrawing groups (e.g., -F) increase metabolic stability, while bulky groups (e.g., morpholinomethyl) reduce CYP450-mediated oxidation .
- Metabolite Identification : LC-MS/MS detects sulfoxide and dealkylated metabolites in rat serum. For example, thiophene ring oxidation is a primary metabolic pathway .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate molecular targets (e.g., Nrf2/ARE pathway) via siRNA knockdown in hepatocytes.
- Long-Term Toxicity : Chronic dosing studies (28-day) in rodents to assess renal/hepatic safety.
- Formulation Optimization : Use Graeco-Latin square design to test excipient compatibility (e.g., binders like PVP K30) for tablet formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
